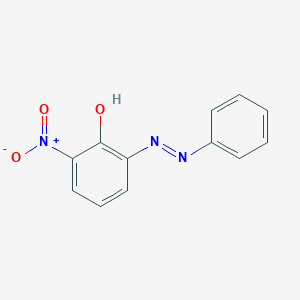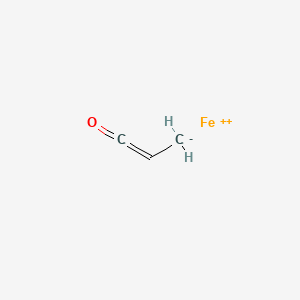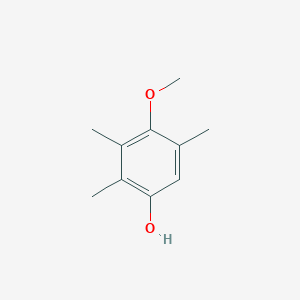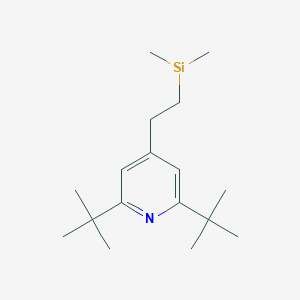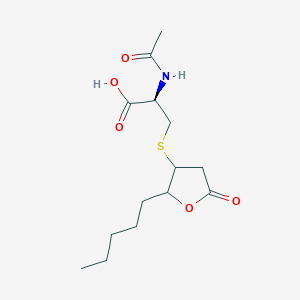
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine is a complex organic compound that belongs to the class of cysteine derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 5-oxo-2-pentyloxolan-3-yl group. Common reagents used in these reactions include acetic anhydride for acetylation and specific oxo-pentyloxolan derivatives for the subsequent steps. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. These methods are optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or activation, and influence cellular processes. The exact molecular targets and pathways depend on the specific context of its application.
相似化合物的比较
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medicine.
S-(2-oxo-3-pentyl)-L-cysteine: Another cysteine derivative with potential biological activities.
Uniqueness
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine is unique due to its specific structural features, which may confer distinct biological activities and applications compared to other cysteine derivatives.
属性
CAS 编号 |
158822-71-0 |
|---|---|
分子式 |
C14H23NO5S |
分子量 |
317.40 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(5-oxo-2-pentyloxolan-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H23NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-12H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?/m0/s1 |
InChI 键 |
XHJGEONULAHMQH-UNXYVOJBSA-N |
手性 SMILES |
CCCCCC1C(CC(=O)O1)SC[C@@H](C(=O)O)NC(=O)C |
规范 SMILES |
CCCCCC1C(CC(=O)O1)SCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


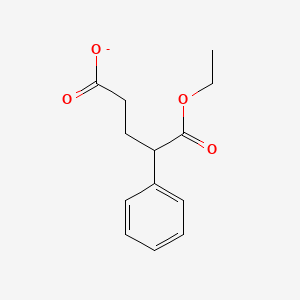
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)
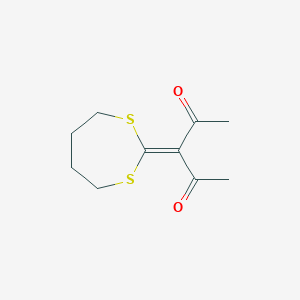

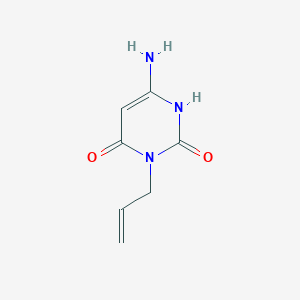
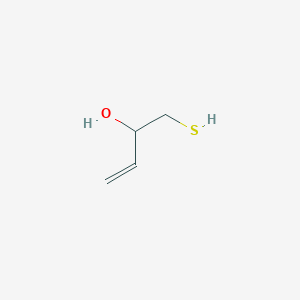
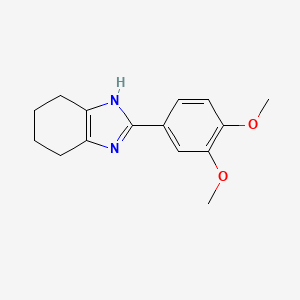
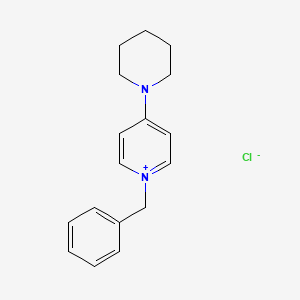
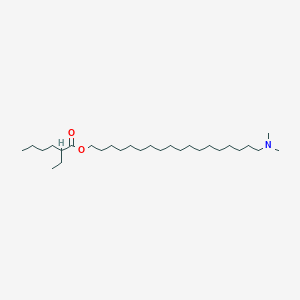
![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)
